Home > Products > Screening Compounds P78276 > Sitagliptin Deamino Impurity 1
Sitagliptin Deamino Impurity 1 - 1253056-18-6

Sitagliptin Deamino Impurity 1

Catalog Number: EVT-1447528
CAS Number: 1253056-18-6
Molecular Formula: C16H12F6N4O
Molecular Weight: 390.289
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sitagliptin Deamino Impurity 1 is a chemical compound associated with the pharmaceutical agent sitagliptin, which is primarily used in the management of type 2 diabetes mellitus. This impurity arises during the synthesis of sitagliptin and is classified under the category of pharmaceutical impurities. Understanding its characteristics and implications is crucial for ensuring the quality and efficacy of sitagliptin formulations.

Classification

This compound falls under the classification of pharmaceutical impurities, specifically as a byproduct in the synthesis of sitagliptin. Impurities are often classified based on their origin, structure, and potential effects on drug safety and efficacy .

Synthesis Analysis

Methods

The synthesis of sitagliptin typically involves several chemical reactions that may yield various impurities, including Sitagliptin Deamino Impurity 1. The methods for synthesizing sitagliptin can vary, but they generally include:

  1. Formation of Key Intermediates: The synthesis begins with the formation of key intermediates through various chemical reactions.
  2. Deamination Reactions: Sitagliptin Deamino Impurity 1 specifically arises from deamination processes where an amine group is removed from the compound during synthesis.
  3. Purification Techniques: Following synthesis, purification techniques such as crystallization or chromatography are employed to isolate the desired product from impurities .

Technical Details

Molecular Structure Analysis

Structure

Sitagliptin Deamino Impurity 1 has a molecular formula of C16H12F6N4OC_{16}H_{12}F_6N_4O. Its structure features multiple fluorine atoms and nitrogen groups, which are characteristic of many pharmaceutical compounds designed to interact with biological systems.

Data

  • IUPAC Name: Not explicitly stated in available sources.
  • Molecular Weight: Approximately 407.32 g/mol.
  • CAS Number: 1253056-18-6.
  • Chemical Structure: The structural representation can be found in databases like PubChem .
Chemical Reactions Analysis

Reactions

Sitagliptin Deamino Impurity 1 participates in various chemical reactions as part of its synthetic pathway. These include:

  • Deamination Reactions: As mentioned, these reactions are crucial for its formation during the synthesis of sitagliptin.
  • Stability Studies: Understanding how this impurity behaves under different conditions (e.g., temperature, pH) is important for assessing its stability in pharmaceutical formulations.

Technical Details

The detailed mechanisms of these reactions may involve complex organic chemistry principles, including nucleophilic substitutions and elimination reactions that lead to the loss of amine groups .

Mechanism of Action

Process

While Sitagliptin Deamino Impurity 1 itself does not have a defined therapeutic action, it is important to understand the mechanism by which sitagliptin operates:

  • Inhibition of Dipeptidyl Peptidase-4: Sitagliptin inhibits the enzyme dipeptidyl peptidase-4, which leads to increased levels of incretin hormones. These hormones enhance insulin secretion in response to meals and decrease glucagon levels, thereby lowering blood glucose levels.

Data

This mechanism is crucial for managing type 2 diabetes effectively, as it helps maintain glycemic control without causing significant hypoglycemia .

Physical and Chemical Properties Analysis

Physical Properties

  • Boiling Point: Predicted to be around 517.5±60.0517.5\pm 60.0 °C.
  • Density: Approximately 1.52±0.1 g cm31.52\pm 0.1\text{ g cm}^3.
  • Hygroscopic Nature: It is recommended to store under inert atmosphere at low temperatures (-20°C) to prevent degradation .

Chemical Properties

Sitagliptin Deamino Impurity 1 exhibits typical properties associated with organic compounds containing multiple functional groups. Its behavior in solution and interactions with other chemical entities would require further analytical studies for comprehensive understanding.

Applications

Sitagliptin Deamino Impurity 1 primarily serves as an impurity marker in quality control processes within pharmaceutical manufacturing. Its presence must be monitored to ensure that sitagliptin products meet regulatory standards for purity and efficacy.

Introduction to Sitagliptin Deamino Impurity 1

Structural Identification and Nomenclature

Sitagliptin Deamino Impurity 1 (CAS 1253056-18-6) is a specified impurity in sitagliptin, an antidiabetic drug. Its systematic IUPAC name is (E)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one, reflecting its unsaturated structure resulting from the deamination and dehydrogenation of the parent drug [1] [8]. The molecular formula is C₁₆H₁₂F₆N₄O, with a molecular weight of 390.28 g/mol. This impurity features an α,β-unsaturated ketone moiety conjugated with a trifluorinated triazolopyrazine ring, confirmed via spectroscopic methods (NMR, MS) and chromatographic comparison [3] [8]. The (E)-configuration at the olefinic bond is critical for its chemical behavior and distinguishes it from isomeric analogs like the styrylacetyl derivative (Impurity 10) [4].

Table 1: Structural and Physicochemical Properties of Sitagliptin Deamino Impurity 1

PropertyDescription
CAS Number1253056-18-6
Molecular FormulaC₁₆H₁₂F₆N₄O
Molecular Weight390.28 g/mol
IUPAC Name(E)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one
SynonymsSitagliptin FP Impurity D, 3-Desamino-2,3-dehydrositagliptin, USP Phenylcrotonyl Analog
Key Structural Feature(E)-configured α,β-unsaturated ketone linker
AppearanceColorless to pale yellow waxy solid
SolubilitySlightly soluble in DMSO and methanol

The impurity is synthesized via a three-step route:

  • Cobalt-catalyzed cross-coupling between 1-bromo-2,4,5-trifluorobenzene and methyl 4-bromocrotonate yields methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate (91% yield) [4].
  • Base-mediated hydrolysis with NaOH generates the regioisomerized acid intermediate.
  • Amide coupling with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine using (COCl)₂/Et₃N or EDC/NMM/DMAP, achieving 68–76% yield [4].

Role in Pharmaceutical Impurity Profiling

Sitagliptin Deamino Impurity 1 is both a process-related impurity (formed during catalytic hydrogenation in sitagliptin synthesis) and a degradation product (arising under acidic conditions via amine elimination) [4] [8]. It is pharmacologically inactive, lacking the β-amino group essential for sitagliptin’s DPP-4 inhibition, but its control is mandated due to potential toxicological risks from the reactive enone system [1] [4]. The United States Pharmacopeia (USP) specifies an acceptance limit of NMT 0.2% in sitagliptin drug substances and products, reflecting its critical role in quality monitoring [4] [7].

Analytical methods for detection include:

  • Reverse-Phase HPLC: Hypersil Gold C18 column (250 × 4.6 mm), mobile phase of acetonitrile/sodium phosphate buffer (30:70 v/v), UV detection at 213–224 nm [5].
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides enhanced specificity for trace-level quantification in complex matrices like plasma [5].Method validation parameters include linearity (R² > 0.999), precision (%RSD < 2%), and recovery (~100%) [5].

Table 2: Analytical Methods for Detecting Sitagliptin Deamino Impurity 1

TechniqueConditionsValidation Parameters
RP-HPLCColumn: Hypersil Gold C18 (250 × 4.6 mm); Mobile phase: ACN/NaH₂PO₄ (30:70); Flow rate: 0.8 mL/min; Detection: 224 nmLinearity: R² > 0.999; Precision: %RSD < 2%
LC-MS/MSColumn: Zorbax Eclipse C18; Ionization: ESI+; Multiple reaction monitoring (MRM)LOD: 0.5 ng/mL; LOQ: 2 ng/mL
Pharmacopeial LimitsUSP: NMT 0.2%ICH Q3B thresholds applied

Regulatory Significance in Drug Development

Regulatory agencies classify Sitagliptin Deamino Impurity 1 as a qualified impurity with strict controls due to its potential as a mutagenicity risk surrogate. Recent detections of nitrosamine impurities (e.g., Nitroso-STG-19/NTTP) in sitagliptin products highlight the interconnectedness of impurity profiles and regulatory actions [2] [6]. The FDA and Health Sciences Authority (HSA) have established an acceptable intake (AI) limit of 37 ng/day for NTTP based on carcinogenic risk assessments of structurally similar nitrosamines [2] [6]. However, to prevent drug shortages, interim limits up to 246.7 ng/day are permitted, as lifetime exposure at this level presents minimal additional cancer risk (estimated <1 in 100,000) compared to the 37 ng/day threshold [2] [6].

Manufacturers must implement lifecycle management strategies, including:

  • Process optimization: Modifying hydrogenation conditions to minimize deamination [4] [9].
  • Analytical controls: Validated stability-indicating methods tracking impurity levels during storage and distribution [5] [7].
  • Regulatory documentation: Detailed risk assessments in Common Technical Documents (CTDs), aligning with ICH Q3A/B, Q11, and Q12 guidelines [4] [6].

Global harmonization is evident as the HSA, FDA, and European Medicines Agency (EMA) collaboratively enforce interim limits while requiring manufacturers to implement corrective manufacturing processes within defined timelines [6] [9].

Table 3: Key Regulatory Thresholds for Sitagliptin Impurities

ImpurityAcceptable Intake (AI)Interim AllowanceRegulatory Basis
Sitagliptin Deamino Impurity 1NMT 0.2% (USP)Not applicableUSP Monograph; ICH Q3B
Nitroso-STG-19 (NTTP)37 ng/day246.7 ng/dayFDA/HSA risk assessment based on structural alerts
Testing RequirementBatch-specific quantificationAnnual product reviewICH Q6A

This structured approach ensures patient safety while maintaining therapeutic access, underscoring the impurity’s significance in the sitagliptin lifecycle [2] [6] [9].

Properties

CAS Number

1253056-18-6

Product Name

Sitagliptin Deamino Impurity 1

IUPAC Name

(E)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one

Molecular Formula

C16H12F6N4O

Molecular Weight

390.289

InChI

InChI=1S/C16H12F6N4O/c17-10-7-12(19)11(18)6-9(10)2-1-3-14(27)25-4-5-26-13(8-25)23-24-15(26)16(20,21)22/h1,3,6-7H,2,4-5,8H2/b3-1+

InChI Key

QSSHJJFVCWMIKH-HNQUOIGGSA-N

SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C=CCC3=CC(=C(C=C3F)F)F

Synonyms

(E)-1-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.